molecular formula C4H7NO3S B175270 [(2-Amino-2-oxoethyl)thio]acetic acid CAS No. 13330-87-5

[(2-Amino-2-oxoethyl)thio]acetic acid

Cat. No.: B175270
CAS No.: 13330-87-5
M. Wt: 149.17 g/mol
InChI Key: VUPWPHSXGCYTPV-UHFFFAOYSA-N
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Description

[(2-Amino-2-oxoethyl)thio]acetic acid is an organic compound with the molecular formula C4H7NO3S and a molecular weight of 149.17 g/mol . This compound is characterized by the presence of an amino group, a keto group, and a thioether linkage, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-2-oxoethyl)thio]acetic acid typically involves the reaction of amino acids with thioglycolic acid under controlled conditions. One common method includes the reaction of glycine with thioglycolic acid in the presence of a suitable catalyst and under specific temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-2-oxoethyl)thio]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2-Amino-2-oxoethyl)thio]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Amino-2-oxoethyl)thio]acetic acid involves its interaction with various molecular targets and pathways. The amino and keto groups allow it to participate in hydrogen bonding and electrostatic interactions, while the thioether linkage provides a site for further chemical modifications. These properties enable it to modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-Amino-2-oxoethyl)thio]acetic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and applications. Its ability to undergo multiple types of reactions and its role in various scientific fields highlight its distinctiveness compared to similar compounds .

Properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPWPHSXGCYTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326728
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13330-87-5
Record name [(2-amino-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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